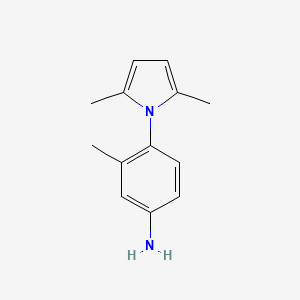

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline

Description

Propriétés

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXJDTOMMNRYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349522 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797806-96-3 | |

| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline typically involves the reaction of 2,5-dimethylpyrrole with 3-methylaniline under specific conditions. One common method involves the use of a catalytic ruthenium complex and an alkali metal base to facilitate the reaction . The reaction is carried out in ethanol under reflux conditions for several hours, with glacial acetic acid added to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

Substitution: Electrophilic substitution reactions can occur at the aniline moiety, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

Oxidation: Pyrrole derivatives with oxidized functional groups.

Reduction: Hydrogenated pyrrole derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Applications De Recherche Scientifique

Monoclonal Antibody Production

One of the most significant applications of this compound is its role in improving monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. Research indicates that out of 23,227 screened chemicals, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline was identified as a potent enhancer of cell-specific antibody production. This compound notably increased the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels while suppressing cell growth. These effects resulted in a marked increase in the final monoclonal antibody concentration, achieving up to 1,098 mg/L, which is 1.5-fold higher than control conditions .

Synthesis and Structural Insights

The structure-activity relationship studies have revealed that 2,5-dimethylpyrrole is particularly effective within the compound's framework. Further structural optimization of derivatives based on this pyrrole could lead to even greater improvements in monoclonal antibody production and quality control .

Pharmacological Potential

Beyond its application in antibody production, there are indications that this compound may possess pharmacological properties. For instance, related compounds have shown antiproliferative activity against cancer cell lines and other biological systems . This suggests that derivatives of this compound could be explored for their potential as therapeutic agents in oncology.

Comparative Data Table

| Property/Aspect | Observations |

|---|---|

| Monoclonal Antibody Yield | Up to 1,098 mg/L (1.5-fold increase) |

| Cell-Specific Productivity | Increased from 7.1 to 11 pg/cell/day |

| Impact on Cell Growth | Suppressed cell growth while maintaining viability |

| N-Glycan Profile Modification | Reduced galactosylation |

| Potential Pharmacological Activity | Antiproliferative effects noted in studies |

Case Study 1: Enhancing Antibody Production

In a study published in PLoS ONE, researchers demonstrated that the addition of this compound during batch culture significantly improved monoclonal antibody yields without compromising cell viability . This highlights its practical application in biopharmaceutical manufacturing.

Case Study 2: Antiproliferative Activity

Another investigation into related pyrrole compounds indicated promising results regarding their antiproliferative effects on human cancer cell lines. This suggests a broader scope for research into the medicinal properties of pyrrole derivatives, including those structurally related to this compound .

Mécanisme D'action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enoyl ACP reductase and dihydrofolate reductase, disrupting their normal function and inhibiting bacterial growth . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzymes, leading to its biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrole-Substituted Aniline Derivatives

a) 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylaniline

- Structural Difference : A positional isomer of the target compound, with the pyrrole group at the meta position and the methyl group at the para position of the benzene ring.

- Implications : The altered substituent positions may affect electronic distribution, steric interactions, and binding affinity in biological systems. For instance, para-substituted pyrroles often exhibit distinct electronic effects compared to meta-substituted analogs, influencing reactivity and intermolecular interactions .

b) 4-Aroyl-3-sulfonylpyrrole Derivatives

- Example : 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrrole derivatives (e.g., compounds 7–9 in ).

- Structural Difference : These compounds retain the pyrrole core but feature aroyl and sulfonylpyrazole/isoxazole substituents instead of an aniline group.

- However, the target compound’s simpler structure may offer synthetic advantages, such as reduced reaction time (25–30 hours for derivatives) .

Heterocyclic Analogs with Different Cores

a) 4-(3,4-Dichlorophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine

- Structural Difference : Replaces the pyrrole with a thiazole ring, introducing sulfur and chlorine atoms.

- Implications: Thiazoles often exhibit distinct electronic properties and bioactivity compared to pyrroles. For example, thiazole-containing compounds are prevalent in antimicrobial agents, whereas pyrrole derivatives like MPPB () are linked to enhanced monoclonal antibody production .

Substituted Anilines Without Pyrrole Moieties

a) 4-Fluoro-2-(pentan-2-yloxy)aniline

- Structural Difference : Lacks the pyrrole group, instead featuring fluorine and ether substituents.

- Implications : The absence of the pyrrole ring reduces molecular weight (197.253 g/mol vs. 200.285 g/mol) and alters solubility and lipophilicity. Such differences may impact pharmacokinetic properties, such as membrane permeability .

Role of the 2,5-Dimethylpyrrole Group

- MPPB (): A benzamide derivative with a 2,5-dimethylpyrrole group demonstrated enhanced monoclonal antibody production in CHO cells. The SAR study highlighted the critical role of the dimethylpyrrole moiety in modulating cell metabolism and glycosylation patterns .

- Target Compound : While sharing the dimethylpyrrole group, the absence of the benzamide chain in 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline may limit its direct bioactivity in antibody production. However, its structural simplicity could serve as a scaffold for further derivatization .

Physicochemical Properties

The target compound’s higher molecular weight compared to simpler anilines reflects the contribution of the pyrrole ring. Its 95+% purity aligns with commercial standards for research chemicals .

Activité Biologique

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline is a compound of significant interest due to its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields such as medicine and biotechnology.

The primary biological activity of this compound is attributed to its ability to inhibit key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced proliferation of bacterial cells and potentially cancer cells.

- Enoyl ACP Reductase : This enzyme plays a vital role in fatty acid biosynthesis. Its inhibition affects lipid metabolism and can disrupt the growth of certain pathogens.

The compound binds specifically to the active sites of these enzymes, leading to a decrease in their activity, which subsequently inhibits bacterial growth and replication.

This compound has been shown to influence various biochemical pathways:

- Cellular Metabolism : It enhances glucose uptake and increases intracellular adenosine triphosphate (ATP) levels in cell cultures. This effect is particularly beneficial in the production of monoclonal antibodies where energy metabolism is critical .

- Gene Expression Modulation : The compound can affect gene expression related to cellular signaling pathways, impacting overall cell function.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB) due to its lipophilicity. These properties enhance its potential therapeutic applications.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Monoclonal Antibody Production

In a controlled study, the addition of this compound to Chinese hamster ovary (CHO) cell cultures resulted in a notable increase in monoclonal antibody production. The compound improved cell viability while enhancing the specific productivity of antibodies by modulating metabolic pathways that favor energy efficiency .

Applications

The diverse biological activities of this compound suggest several applications:

- Pharmaceutical Development : As an enzyme inhibitor, it holds promise for developing new antibacterial and anticancer therapies.

- Biotechnology : Its ability to enhance monoclonal antibody production makes it valuable in biopharmaceutical manufacturing.

- Industrial Uses : The compound's unique chemical structure allows for potential applications in dye and pigment production.

Q & A

Q. What are the standard synthetic routes for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via the reaction of 2,5-dimethylpyrrole with nitroaniline derivatives under reducing conditions. A common method involves refluxing 4-nitroaniline with 2,5-dimethylpyrrole in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by purification via recrystallization from methanol . For nitro group reduction, palladium on carbon (Pd/C) under hydrogen gas (H₂) is used, with temperature and pressure carefully controlled to avoid over-reduction or side reactions. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency .

Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key characterization methods include:

- X-ray crystallography : Refinement programs like SHELXL are critical for resolving crystal structures, particularly for verifying substituent positions on the pyrrole and aniline rings .

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 2.14 ppm for methyl groups, 5.71 ppm for pyrrole protons) confirm substitution patterns and purity .

- Mass spectrometry : High-resolution mass spectra (HRMS) validate molecular weight (186.25 g/mol) and fragmentation patterns .

Q. What are the primary biochemical applications of this compound in cellular studies?

The compound enhances monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells by increasing cell-specific glucose uptake rates and intracellular ATP levels. It is added at 0.32 mM during fed-batch cultures, with effects monitored via cell viability (>80%) and mAb titers .

Advanced Research Questions

Q. How does this compound modulate enzyme activity, and what experimental strategies can resolve contradictory inhibition data?

Molecular docking studies reveal interactions with dihydrofolate reductase (DHFR) and enoyl-ACP reductase, suggesting dual inhibition mechanisms . To address conflicting

- Perform enzyme kinetics assays (e.g., Michaelis-Menten plots) under varied substrate concentrations.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters.

- Validate findings with site-directed mutagenesis of active-site residues implicated in docking models.

Q. What structure-activity relationship (SAR) insights guide the optimization of derivatives for improved mAb production and quality control?

The 2,5-dimethylpyrrole moiety is critical for enhancing mAb titers, while modifications to the aniline group influence galactosylation suppression—a key quality attribute. For SAR studies:

- Synthesize analogs with varied substituents (e.g., halogenation, methoxy groups) on the pyrrole and aniline rings.

- Test derivatives in CHO cell cultures with glucose uptake rates and ATP levels as endpoints .

- Analyze glycosylation profiles via HPLC-MS to correlate structural changes with product quality .

Q. How can researchers reconcile discrepancies in the compound’s effects on cell growth versus metabolic activity?

While the compound suppresses CHO cell growth, it paradoxically enhances metabolic activity (e.g., glucose uptake). To investigate:

- Conduct transcriptomic analysis (RNA-seq) to identify pathways affected by the compound (e.g., mTOR signaling).

- Use 13C metabolic flux analysis to map carbon utilization shifts during mAb production.

- Compare intracellular NAD⁺/NADH ratios to assess redox balance alterations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.